molecular formula C16H12O B11884332 5-Phenylnaphthalen-1-ol CAS No. 61982-94-3

5-Phenylnaphthalen-1-ol

Cat. No.: B11884332
CAS No.: 61982-94-3
M. Wt: 220.26 g/mol
InChI Key: XKWJZKRUCUZDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylnaphthalen-1-ol is an organic compound with the molecular formula C16H12O It is a derivative of naphthalene, where a phenyl group is attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylnaphthalen-1-ol can be achieved through selective electrophilic cyclization of ortho-carbonylarylacetylenols. This method involves the Sonogashira coupling between 2-haloarylacetophenone and pent-4-yn-1-ol derivatives. The resulting precursors are then treated with (+)-CSA under heating conditions to construct the this compound intermediates. The reaction is conducted in methyl trimethylacetate solvent, which predominantly produces the desired product through 6-endo-dig cyclization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be adapted for large-scale production. The use of Sonogashira coupling and selective cyclization provides a reliable pathway for synthesizing this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylnaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming naphthoquinone derivatives.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Various hydroxy derivatives.

    Substitution: Substituted naphthalenes with different functional groups.

Scientific Research Applications

5-Phenylnaphthalen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylnaphthalen-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific derivatives and their applications. For instance, naphthalene derivatives are known to interact with cellular proteins, affecting processes such as cell signaling and metabolism .

Comparison with Similar Compounds

    Naphthalene: The parent compound with two fused benzene rings.

    1-Phenylnaphthalene: A similar compound with a phenyl group attached to the naphthalene ring.

    N-Phenylnaphthalen-1-amine: An aromatic amine derivative of naphthalene.

Uniqueness: 5-Phenylnaphthalen-1-ol is unique due to the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This functional group allows for various chemical modifications and enhances the compound’s reactivity compared to its analogs .

Properties

CAS No.

61982-94-3

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

5-phenylnaphthalen-1-ol

InChI

InChI=1S/C16H12O/c17-16-11-5-9-14-13(8-4-10-15(14)16)12-6-2-1-3-7-12/h1-11,17H

InChI Key

XKWJZKRUCUZDHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.